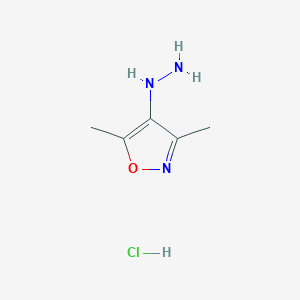

4-Hydrazinyl-3,5-dimethylisoxazole hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydrazinyl-3,5-dimethylisoxazole hydrochloride is a chemical compound with the CAS Number: 2287286-03-5 . It has a molecular weight of 163.61 . It is stored at room temperature and comes in the form of a powder .

Molecular Structure Analysis

The IUPAC Name for this compound is 4-hydrazineyl-3,5-dimethylisoxazole hydrochloride . The InChI Code is 1S/C5H9N3O.ClH/c1-3-5(7-6)4(2)9-8-3;/h7H,6H2,1-2H3;1H .Physical and Chemical Properties Analysis

4-Hydrazinyl-3,5-dimethylisoxazole hcl is a powder that is stored at room temperature . It has a molecular weight of 163.61 .Scientific Research Applications

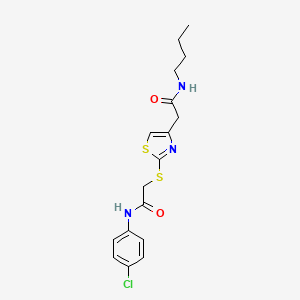

Synthesis of Heterogeneous Azo Reagents

4-Hydrazinyl-3,5-dimethylisoxazole serves as an efficient component in the synthesis of new heterogeneous azo reagents. These reagents are utilized for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions, showcasing high selectivity towards primary benzylic alcohols over secondary ones and phenols. This application highlights its significance in organic synthesis, particularly in the development of selective reagents for esterification processes (Iranpoor, Firouzabadi, & Khalili, 2010).

Corrosion Inhibition

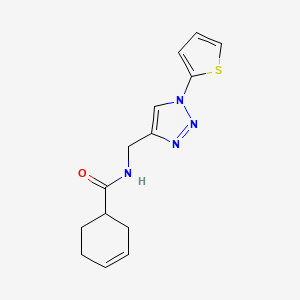

The structural analogs and derivatives of 4-Hydrazinyl-3,5-dimethylisoxazole, such as triazole derivatives, have been studied for their corrosion inhibition properties. These compounds demonstrate significant inhibition efficiency on mild steel in acidic media, making them valuable for industrial applications where corrosion resistance is crucial. The effectiveness of these derivatives as corrosion inhibitors indicates their potential in protecting metal surfaces from acidic corrosion, a common challenge in various industries (Bentiss et al., 2009).

Antimicrobial and Antifungal Activities

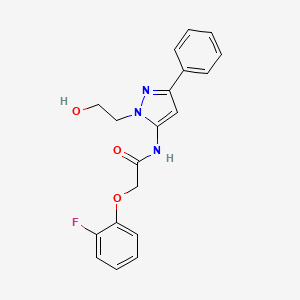

Derivatives of 4-Hydrazinyl-3,5-dimethylisoxazole have been synthesized and tested for their antibacterial and antifungal effects. These synthesized compounds exhibit significant activity against a range of bacterial and fungal pathogens, suggesting their potential use in developing new antimicrobial agents. The exploration of these derivatives for antimicrobial applications reflects the ongoing search for novel compounds that can address the challenge of resistant microbial strains (Colanceska-Ragenovic et al., 2001).

Applications in Organic Synthesis

The reactivity of hydrazinium hydrazinecarboxylate with acetonitrile, leading to compounds such as 4-amino-3, 5-dimethyl-1, 2, 4-triazole, showcases the role of 4-Hydrazinyl-3,5-dimethylisoxazole derivatives in organic synthesis. This application underlines its importance in generating new compounds with potential biological activities and industrial applications. The synthesis process and the proposed mechanisms offer insights into the versatility of this chemical in facilitating various chemical transformations (Vittal, Angadi, & Patil, 2013).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It is recommended to keep the container tightly closed, use explosion-proof electrical/ventilating/lighting/equipment, and use only non-sparking tools .

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-3-5(7-6)4(2)9-8-3;/h7H,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIOHCLLHSNWCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid](/img/structure/B2978328.png)

![N-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2978341.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)